5-Bromo-2-iodoisonicotinaldehyde

Description

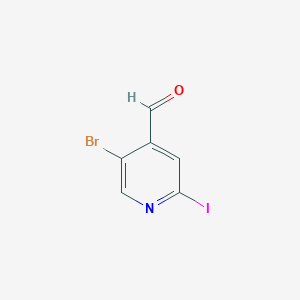

5-Bromo-2-iodoisonicotinaldehyde is a halogenated pyridine derivative with the molecular formula C₆H₃BrINO. This compound features a pyridine ring substituted with bromine at the 5-position, iodine at the 2-position, and an aldehyde functional group at the 4-position (based on nicotinaldehyde numbering). It is primarily utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) due to the reactivity of its halogen substituents and aldehyde group . The compound is commercially available in gram-scale quantities, with pricing starting at €98.00 per 1g from suppliers like CymitQuimica .

Properties

IUPAC Name |

5-bromo-2-iodopyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBPGOWSGYKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodoisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method includes the bromination of 2-iodoisonicotinaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for 5-Bromo-2-iodoisonicotinaldehyde are not extensively documented. the process generally involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodoisonicotinaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted isonicotinaldehyde derivatives.

Oxidation Products: 5-Bromo-2-iodoisonicotinic acid.

Reduction Products: 5-Bromo-2-iodoisonicotinalcohol.

Scientific Research Applications

5-Bromo-2-iodoisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodoisonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or modifying their activity. The presence of both bromine and iodine atoms may enhance its reactivity and binding affinity to certain biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are structurally related to 5-Bromo-2-iodoisonicotinaldehyde, differing primarily in halogen substituents or functional groups:

*Estimated based on atomic masses.

Comparative Analysis of Properties and Reactivity

Halogen Reactivity

- Iodine vs. Chlorine/Bromine : The iodine atom in 5-Bromo-2-iodoisonicotinaldehyde enhances its reactivity in cross-coupling reactions due to iodine’s lower bond dissociation energy compared to chlorine or bromine. This makes it more favorable for metal-catalyzed substitutions (e.g., with palladium or copper catalysts) .

- However, the electron-withdrawing nature of iodine increases the electrophilicity of the aldehyde group .

Functional Group Variations

- Aldehyde vs. Carboxylic Acid : The aldehyde group in 5-Bromo-2-iodoisonicotinaldehyde allows for nucleophilic additions (e.g., formation of Schiff bases), whereas carboxylic acid derivatives like 2-Bromo-5-chloroisonicotinic acid are better suited for amidation or esterification .

- Hydroxy and Methoxy Derivatives : Compounds like 5-Bromo-2-hydroxyisonicotinic acid exhibit increased solubility in polar solvents due to hydrogen bonding, unlike the aldehyde or halogenated analogs .

Hazard Profiles

The chloro analog (5-Bromo-2-chloroisonicotinaldehyde) is classified as Dangerous (H301: toxic if swallowed; H315: skin irritation), suggesting similar handling precautions are warranted for the iodo derivative despite the lack of explicit hazard data .

Biological Activity

5-Bromo-2-iodoisonicotinaldehyde is a compound that has garnered attention for its potential biological activities. It belongs to the class of isonicotinyl derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. Understanding the biological activity of this compound requires a comprehensive review of its mechanisms of action, biochemical properties, and relevant research findings.

The precise mechanism of action for 5-Bromo-2-iodoisonicotinaldehyde remains partially elucidated. However, it is believed to interact with specific molecular targets within cells, potentially influencing various biochemical pathways.

Potential Targets:

- Enzymatic Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction: It might interact with specific receptors, modulating signal transduction pathways crucial for cell survival and proliferation.

5-Bromo-2-iodoisonicotinaldehyde exhibits several notable biochemical properties that contribute to its biological activity:

- Solubility: The compound's solubility in various solvents enhances its bioavailability.

- Stability: Its stability under physiological conditions suggests potential for therapeutic applications.

Antimicrobial Activity

Research indicates that 5-Bromo-2-iodoisonicotinaldehyde possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate Inhibition |

| Gram-negative Bacteria | High Inhibition |

| Fungi | Moderate Inhibition |

Anticancer Activity

Studies have shown that 5-Bromo-2-iodoisonicotinaldehyde exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.3 |

| MDA-MB-231 (Breast Cancer) | 12.7 |

| PC3 (Prostate Cancer) | 18.5 |

These findings suggest that the compound may induce apoptosis in cancer cells, although the specific apoptotic pathways remain to be fully characterized.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 5-Bromo-2-iodoisonicotinaldehyde against a panel of pathogens. The results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on multi-drug resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In a research article featured in Cancer Letters, the anticancer properties of 5-Bromo-2-iodoisonicotinaldehyde were investigated using various cancer cell lines. The study demonstrated that the compound triggered apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c and activation of caspases. These findings support further exploration into its use as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-iodoisonicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For bromo-iodo derivatives, sequential halogenation using directed ortho-metalation (DoM) or palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) can be employed. For example, 5-Bromo-2-fluoropyridine derivatives are synthesized via halogen exchange under controlled temperature (45–60°C) using Pd catalysts . Adjusting catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and solvent polarity (e.g., DMF vs. THF) significantly impacts yield. Precursor analogs like 5-Bromo-2-chloronicotinaldehyde suggest that iodine can be introduced via Ullmann coupling using CuI catalysts .

Q. How can researchers confirm the purity and structural integrity of 5-Bromo-2-iodoisonicotinaldehyde?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aldehyde proton at ~10 ppm, aromatic protons splitting patterns) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₄BrINO₂: calculated m/z 328.85) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : Halogenated aldehydes are prone to oxidation and light sensitivity. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Decomposition can be monitored via TLC (Rf shifts) or FTIR (loss of aldehyde C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing additional substituents to the pyridine ring?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, the aldehyde group at position 4 in 5-Bromo-2-iodoisonicotinaldehyde can act as a meta-director. To introduce substituents at position 3, use protective groups (e.g., silylation of the aldehyde) to temporarily block reactivity. Pd-catalyzed C–H activation (e.g., using [Ru(p-cymene)Cl₂]₂) enables selective functionalization .

Q. What role does this compound play in medicinal chemistry or materials science?

- Methodological Answer : As a bifunctional building block:

- Drug Discovery : Serves as a precursor for kinase inhibitors (e.g., via condensation with hydrazines to form Schiff bases) .

- Materials Science : Used in synthesizing π-conjugated polymers for optoelectronics. The iodine atom enhances heavy-atom effects in luminescent materials .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

- Methodological Answer : Perform systematic validation:

- Reproduce Conditions : Replicate literature methods (e.g., exact solvent ratios, catalyst purity).

- Analytical Cross-Check : Compare NMR data with PubChem entries (e.g., 6-Bromo-5-fluoronicotinaldehyde spectra ) to identify anomalies.

- Controlled Experiments : Vary one parameter at a time (e.g., temperature, catalyst) to isolate yield-limiting factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.